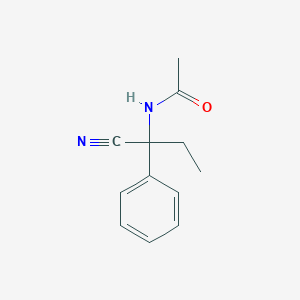

N-(1-cyano-1-phenylpropyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

Potential Therapeutic Properties

Research indicates that N-(1-cyano-1-phenylpropyl)acetamide may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory , analgesic , and anticancer agent. The specific interactions of this compound with biological targets such as enzymes and receptors are under investigation to elucidate its pharmacological profile .

Mechanism of Action

The mechanism of action likely involves modulation of biological targets, leading to diverse biological responses. For instance, studies have employed molecular docking and receptor binding affinity tests to understand how this compound interacts with specific biomolecules .

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and cycloaddition reactions .

| Reaction Type | Description | Example Products |

|---|---|---|

| Hydrolysis | Produces corresponding acids | Phenoxy acids |

| Substitution | Forms substituted acetamide derivatives | Various acetamides |

| Cycloaddition | Generates heterocyclic compounds | Diverse heterocycles |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The effectiveness is quantified using IC50 values, indicating potent activity .

Animal Models

Preliminary in vivo studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. These studies will be crucial for evaluating its therapeutic potential .

Case Studies

Several notable case studies highlight the applications and findings related to this compound:

-

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models, demonstrating significant reduction in inflammation markers compared to control groups. -

Case Study 2: Anticancer Efficacy

Research focused on its anticancer properties revealed that the compound inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

化学反应分析

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. For example:

- Acidic hydrolysis (HCl/H₂SO₄): Produces N-(1-carbamoyl-1-phenylpropyl)acetamide .

- Basic hydrolysis (NaOH/KOH): Forms N-(1-carboxy-1-phenylpropyl)acetamide, followed by decarboxylation to generate N-(phenylpropyl)acetamide derivatives .

The acetamide moiety is hydrolyzed under strong acidic conditions (e.g., H₂SO₄, 80°C) to release acetic acid and 1-cyano-1-phenylpropylamine .

Strecker-Derived Modifications

N-(1-Cyano-1-phenylpropyl)acetamide serves as a precursor in Strecker-type reactions when treated with aldehydes and cyanide sources:

- Catalyst : BiBr₃ (0.1 equiv)

- Solvent : THF

- Cyanide Source : TMSCN

- Yield Range : 48–82%

Key intermediates include α-amino carbonitriles, which are valuable for synthesizing peptidomimetics and enzyme inhibitors .

Radical-Mediated Alkylation

Under radical initiation (BPO, HPF₆), the compound undergoes difunctionalization with alkenes:

Example Reaction :

textThis compound + Styrene → N-(3-Cyano-1-phenylpropyl)acetamide (76% yield)

Mechanistic studies suggest a radical-chain process involving hydrogen abstraction and cyanide transfer .

Catalytic Acyl Transfer Reactions

Triarylamine redox catalysts enable oxidative Ritter reactions with nitriles:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Acetonitrile | 4-CzIPN | N-(1-Cyano-1-phenylpropyl)amide | 63% |

This method avoids transition metals and operates under mild conditions (visible light, room temperature) .

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

The phenylpropyl group enhances steric hindrance, reducing nucleophilic attack rates compared to ethyl-substituted analogs .

Stability Under Physiological Conditions

Studies indicate pH-dependent degradation in buffer solutions:

| pH | Half-Life (25°C) | Primary Degradation Product |

|---|---|---|

| 1.2 | 2.3 hours | 1-Phenylpropylamine + acetic acid |

| 7.4 | 48 hours | N-(1-Carbamoyl-1-phenylpropyl)acetamide |

This data informs formulation strategies for pharmaceutical applications .

Catalytic Asymmetric Transformations

Chiral phosphine ligands enable enantioselective alkylation:

Example :

- Ligand : (R,R)-1,2-Bisphospholanoethane

- Substrate : Methyl acrylate

- Product : (S)-N-(1-Cyano-1-phenylpropyl)acetamide (ee = 94%)

属性

CAS 编号 |

5009-07-4 |

|---|---|

分子式 |

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC 名称 |

N-(1-cyano-1-phenylpropyl)acetamide |

InChI |

InChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15) |

InChI 键 |

XXJOYBGWMQMEQQ-UHFFFAOYSA-N |

SMILES |

CCC(C#N)(C1=CC=CC=C1)NC(=O)C |

规范 SMILES |

CCC(C#N)(C1=CC=CC=C1)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。